molecular formula C13H20N2O2 B180079 (R)-tert-butyl (2-amino-1-phenylethyl)carbamate CAS No. 137102-65-9

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate

Cat. No.: B180079
CAS No.: 137102-65-9
M. Wt: 236.31 g/mol
InChI Key: IJALRZPKODHZOR-NSHDSACASA-N
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Description

®-2-(Boc-amino)-2-phenylethylamine is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The Boc group serves as a protective group for the amine, preventing unwanted reactions during synthetic processes.

Scientific Research Applications

®-2-(Boc-amino)-2-phenylethylamine has a wide range of applications in scientific research:

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate resulting in tert-butyl carbonate leaving as a leaving group . tert-Butyl carbonate picks up the proton from the protonated amine .

Safety and Hazards

When handling “®-2-(Boc-amino)-2-phenylethylamine”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation .

Future Directions

The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on improving the efficiency and selectivity of Boc protection and deprotection reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-2-phenylethylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amine .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-2-phenylethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Boc-amino)-2-phenylethylamine is unique due to its specific chiral configuration and the presence of the Boc protective group. This combination allows for selective reactions and applications in asymmetric synthesis, making it valuable in the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALRZPKODHZOR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137102-65-9
Record name tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate
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